N-(4-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE is a synthetic organic compound characterized by the presence of a fluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE typically involves the reaction of 4-fluorophenylacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets, leading to desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-{[(E)-3-(4-FLUOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE is unique due to its specific structural features, such as the E-configuration of the propenyl group and the presence of both fluorophenyl and acetamide moieties. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H15FN2O2 |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C17H15FN2O2/c1-12(21)20-16-8-6-15(7-9-16)19-11-10-17(22)13-2-4-14(18)5-3-13/h2-11,19H,1H3,(H,20,21)/b11-10+ |
InChI Key |
WFWWCBVWYRDCHA-ZHACJKMWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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